molecular formula C10H20N2O B13169231 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B13169231
M. Wt: 184.28 g/mol
InChI Key: XOXLNGPFBITEHA-MRVPVSSYSA-N
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Description

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one is a chiral compound featuring a piperidine ring substituted with an amine group at the 3R position and a 2,2-dimethylpropan-1-one moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the amine group and steric hindrance from the geminal dimethyl groups. These interactions suggest its role in competitive enzyme inhibition, though further in vivo validation is required.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1

InChI Key

XOXLNGPFBITEHA-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H](C1)N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of 3-aminopiperidine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison Table :

Property This compound Pyrrolidine Analog ()
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine)
Amine Position 3R configuration 3S configuration (enantiomer)
Biological Target DPP-4 (predicted) Not reported

Aryl-Substituted 2,2-Dimethylpropan-1-one Derivatives

Examples :

  • 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha) ()
  • 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia) ()
  • 1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one ()

Key Differences :

  • Substituents: Aromatic halogens (Cl, Br) or epoxide groups replace the aminopiperidine moiety.
  • Applications : These compounds serve as intermediates in organic synthesis rather than bioactive agents. For instance, 3ha and 3ia are synthesized via N-heterocyclic carbene-catalyzed decarboxylative alkylation, achieving 80% yields .
  • Toxicity: Limited toxicological data exist for halogenated derivatives, though epoxide-containing analogs () may pose reactivity risks due to the strained oxirane ring.

Complex Heterocyclic Derivatives

Examples :

  • 1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one ()
  • 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one ()

Structural and Functional Insights :

  • Azepane-carbonyl derivative (): Introduces a seven-membered azepane ring fused to piperidine, increasing molecular weight (MW) and lipophilicity. This modification could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Spiro-sulfonyl derivative (): Incorporates a sulfonyl group and spiro ring system, likely improving target specificity (e.g., protease inhibition) but complicating synthesis due to stereochemical challenges.

Comparison Table :

Property Target Compound Azepane-carbonyl Derivative () Spiro-sulfonyl Derivative ()
Molecular Complexity Moderate High Very High
Functional Groups Amine, ketone Amide, azepane Sulfonyl, spiro ring
Predicted Solubility Moderate (polar amine) Low (high lipophilicity) Very Low (rigid structure)

Fragrance-Related Cyclic Ketones ()

Compounds like 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one are used in fragrances but differ significantly from the target compound due to:

  • Cyclohexenyl groups replacing the piperidine moiety.
  • Lack of amine functionality , rendering them unsuitable for enzyme inhibition.
  • Toxicological Gaps: No data exist for four unsaturated analogs, highlighting the need for rigorous safety profiling in structurally related compounds .

Biological Activity

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that has garnered interest due to its potential biological activities. This compound is structurally related to various pharmacologically active substances, particularly in the realm of neuropharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2OC_{11}H_{22}N_2O, with a molecular weight of approximately 198.30 g/mol. The compound features a piperidine ring, which is significant for its interaction with various biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in neurotransmission. Its structural characteristics allow it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Pharmacological Effects

Several studies have documented the following biological activities:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : One study highlighted that compounds structurally similar to this compound exhibited potent DPP-IV inhibitory activity, which is relevant for managing diabetes and obesity due to the enzyme's role in glucose metabolism .
  • Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 1: DPP-IV Inhibitory Activity

A study on related compounds showed that modifications in the piperidine structure significantly influenced DPP-IV inhibition. The most effective derivatives demonstrated IC50 values in the nanomolar range, indicating strong inhibitory potential .

CompoundIC50 (nM)Selectivity
Compound A1.1High
Compound B5.4Moderate
This compoundTBDTBD

Case Study 2: Neuroprotective Studies

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its antioxidant properties and ability to enhance cellular resilience against neurotoxic agents.

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